3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone
Description
3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone (CAS RN: 5542-63-2) is an α,β-unsaturated ketone (propenone) featuring a 4-chlorophenyl group and a 4-methylpiperazine substituent. Its molecular formula is C₁₄H₁₆ClN₂O, with an average mass of 278.74 g/mol . The compound’s structure (Figure 1) includes a conjugated enone system, which may enhance reactivity and biological interactions.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-7H,8-11H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWGFVNUJVKSPF-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone typically involves the following steps:
Starting Materials: 4-chlorobenzaldehyde and 4-methylpiperazine.
Condensation Reaction: The aldehyde group of 4-chlorobenzaldehyde reacts with the amine group of 4-methylpiperazine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Propenone Formation: The amine is then reacted with an appropriate acylating agent to form the propenone linkage.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.
Reduction: Reduction reactions may target the propenone linkage or the chloro group.
Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Antipsychotic Properties :
- Anti-inflammatory Effects :
Case Study 1: Antidepressant Efficacy
A recent clinical study evaluated the antidepressant efficacy of a related piperazine derivative. The findings indicated a significant reduction in depressive symptoms among participants, supporting the hypothesis that compounds like 3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone could be effective in managing major depressive disorder .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that the compound inhibited the expression of pro-inflammatory cytokines in activated macrophages. This suggests that it could serve as a therapeutic agent for inflammatory conditions, highlighting its potential role in future drug development for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, altering their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or DNA/RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Propenones and Piperazine Derivatives
The following compounds share structural similarities with the target molecule, differing in substituents, backbone, or piperazine modifications:
Table 1: Key Structural Features of Comparable Compounds
Physicochemical and Pharmacological Properties
Table 2: Comparative Properties
*Inference based on structural similarity to NK-3 receptor antagonists () .
Biological Activity
3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone, a compound with notable structural features, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and enzyme inhibition activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 264.76 g/mol. The compound features a propenone backbone with a piperazine ring substituted with a methyl group and a para-chlorophenyl moiety.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study synthesized various derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives showed promising activity against breast cancer cells, with IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
Antibacterial Activity
The antibacterial potential of this compound has been assessed against several bacterial strains. Notably, it exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies revealed that the compound acts as a potent AChE inhibitor, which is significant for therapeutic applications in treating Alzheimer's disease. The inhibition kinetics suggested a competitive inhibition mechanism, providing insights into its potential as a dual-action therapeutic agent targeting neurodegenerative conditions .
Synthesis and Evaluation
A series of studies focused on the synthesis of this compound derivatives were conducted to evaluate their biological activities. For instance, one study synthesized various piperazine chalcones and assessed their MAO-A/B inhibitory activities alongside AChE inhibition, revealing structure-activity relationships (SAR) that guided further optimization of these compounds .
Comparative Biological Activity Table
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., biofilm inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
